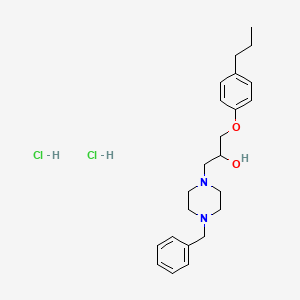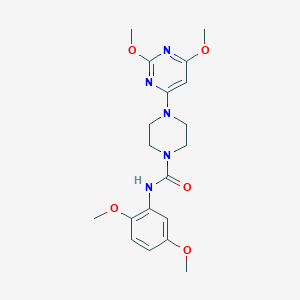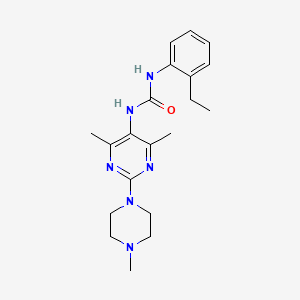![molecular formula C22H23ClN4O5 B2506557 1-(3-(4-chlorophényl)-5-méthyl-2,4-dioxo-2,3,4,5-tétrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)pipéridine-4-carboxylate d'éthyle CAS No. 921806-24-8](/img/structure/B2506557.png)
1-(3-(4-chlorophényl)-5-méthyl-2,4-dioxo-2,3,4,5-tétrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)pipéridine-4-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H23ClN4O5 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de pyrimidine ont été rapportés pour présenter des activités cytostatiques, qui pourraient être bénéfiques dans le traitement du cancer . Par exemple, de nouveaux dérivés de pyrimidine 5-alkyle et des 5,6-dihydrofuro pyrimidines ont montré des effets cytostatiques sur la lignée cellulaire cancéreuse HCT-116 .
Activité antimicrobienne
Les composés pyrimidiniques ont démontré une activité antimicrobienne, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens . Par exemple, une série de pyrimidines 2,4,6-trisubstituées a montré une activité prometteuse contre les souches bactériennes et fongiques .
Activité antivirale
Les dérivés de pyrimidine ont également été associés à des propriétés antivirales . Cela suggère qu'ils pourraient être utilisés dans le développement de nouvelles thérapies antivirales.
Activité anti-inflammatoire
Les propriétés anti-inflammatoires des composés pyrimidiniques pourraient les rendre utiles dans le traitement des maladies inflammatoires .
Activité analgésique
Il a été rapporté que les dérivés de pyrimidine possédaient des propriétés analgésiques (soulagement de la douleur) . Cela suggère des applications potentielles dans la gestion de la douleur.
Activité antioxydante
L'activité antioxydante des composés pyrimidiniques pourrait être bénéfique dans la prévention et le traitement des maladies associées au stress oxydatif .
Activité antimalarique
Les dérivés de pyrimidine ont montré une activité antimalarique, suggérant des applications potentielles dans le traitement du paludisme .
Synthèse de nouveaux composés
La structure de ce composé suggère qu'il pourrait être utilisé comme matière première dans la synthèse de nouvelles entités chimiques. Par exemple, il pourrait être utilisé dans la synthèse de nouvelles séries de pyrano .
Propriétés
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5/c1-3-32-21(30)13-8-10-26(11-9-13)19(28)16-12-25(2)18-17(16)24-22(31)27(20(18)29)15-6-4-14(23)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBGUVXGFYCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)



![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)




![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
